molecular formula C16H18N2O2 B5604984 2-(3,4-dimethylphenoxy)-N-3-pyridinylpropanamide

2-(3,4-dimethylphenoxy)-N-3-pyridinylpropanamide

Cat. No. B5604984
M. Wt: 270.33 g/mol
InChI Key: LMYMVTRUEMZAPU-UHFFFAOYSA-N
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Description

The study and synthesis of complex organic compounds, including pyridinyl derivatives, are fundamental in organic chemistry due to their diverse applications and roles in biological systems. These compounds often serve as key intermediates or active substances in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyridinyl derivatives typically involves strategic functionalization of the pyridine ring. For compounds similar to "2-(3,4-dimethylphenoxy)-N-3-pyridinylpropanamide", methods might include nucleophilic substitution reactions, cross-coupling reactions, or the modification of existing functional groups on the pyridine ring to introduce new substituents or change the properties of the molecule (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of pyridinyl derivatives is crucial for their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate their structures, revealing the arrangement of atoms and any intramolecular interactions that might influence the compound's reactivity and properties (Golla et al., 2020).

Chemical Reactions and Properties

Pyridinyl compounds, such as "this compound", engage in various chemical reactions, including but not limited to nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. These reactions are influenced by the electronic effects of substituents on the pyridine ring and the presence of functional groups that can undergo transformation or participate in the formation of new bonds (Singh et al., 2013).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure of the compound. These properties are critical for understanding the compound's behavior in different environments and for its formulation in various applications. For instance, the solubility in water or organic solvents can affect a compound's utility in pharmaceutical formulations (Cheruzel et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity or basicity, are fundamentally linked to the compound's structure. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity towards different reagents or conditions. Understanding these properties is essential for the compound's application in synthesis and for predicting its behavior in biological systems or industrial processes (Wakabayashi et al., 2008).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-7-15(9-12(11)2)20-13(3)16(19)18-14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYMVTRUEMZAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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